molecular formula C19H24N2O2 B2406705 2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde CAS No. 477889-24-0

2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde

Cat. No.: B2406705
CAS No.: 477889-24-0
M. Wt: 312.413
InChI Key: MIIAMRBGLWECSO-UHFFFAOYSA-N
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Description

2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C19H24N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-octyloxybenzaldehyde with a suitable pyrimidine precursor under specific conditions. For example, a ZnCl2-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal to provide a broad range of substituted pyrimidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group to a carboxylic acid.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, with reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitating the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of a primary alcohol.

Scientific Research Applications

2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde has several scientific research applications due to its unique chemical properties In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, its unique structure makes it useful in materials science and industrial applications, such as the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde can be compared with other similar compounds, such as 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde and 2-(4-Ethoxyphenyl)pyrimidine-4-carbaldehyde. These compounds share a similar pyrimidine core structure but differ in the substituents attached to the phenyl ring. The unique octoxy group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it valuable in the development of new materials, pharmaceuticals, and other advanced technologies.

Properties

IUPAC Name

2-(4-octoxyphenyl)pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-3-4-5-6-7-14-23-18-10-8-16(9-11-18)19-20-13-12-17(15-22)21-19/h8-13,15H,2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIAMRBGLWECSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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